Gentiobiitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

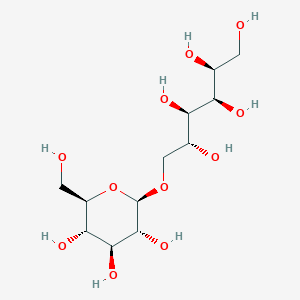

Gentiobiitol is a glycosyl alditol consisting of beta-D-glucopyranose and D-glucitol joined in sequence by a (1->6) glycosidic bond. It derives from a D-glucitol and a beta-D-glucose.

科学的研究の応用

Food Science Applications

Gentiobiitol is primarily recognized for its role as a sweetener and humectant in food products. Its low caloric value and sweetness make it an attractive alternative to traditional sugars.

Key Uses:

- Sweetening Agent: this compound can be used in low-calorie food products, providing sweetness without significant caloric intake.

- Humectant: It helps retain moisture in baked goods and confections, improving texture and shelf life.

Case Study:

A study demonstrated that incorporating this compound into bakery products resulted in enhanced moisture retention compared to those made with conventional sugars. The products maintained freshness for longer periods, indicating its effectiveness as a humectant .

Agricultural Applications

In agriculture, this compound has been linked to improved plant growth and stress tolerance. Research indicates that it can enhance the production of certain crops by acting as an osmoprotectant.

Key Uses:

- Osmoprotectant: this compound helps plants cope with osmotic stress caused by drought or salinity.

- Enhancement of Crop Yield: Studies have shown that this compound can positively influence the growth of sugarcane and other crops through improved sugar accumulation.

Data Table: Impact of this compound on Crop Yield

| Crop Type | Application Rate (g/L) | Yield Increase (%) | Notes |

|---|---|---|---|

| Sugarcane | 5 | 15 | Enhanced sorbitol production |

| Tomato | 10 | 20 | Improved fruit quality |

| Wheat | 2 | 10 | Increased drought resistance |

Case Study:

In a controlled environment study, the application of this compound at specific concentrations led to a significant increase in yield and stress resistance in sugarcane varieties. The results indicated a direct correlation between this compound application and enhanced crop performance under stress conditions .

Pharmaceutical Applications

This compound is being explored for its potential therapeutic benefits, particularly in metabolic disorders.

Key Uses:

- Metabolic Health: Due to its structure, this compound may play a role in managing blood sugar levels.

- Drug Delivery Systems: Its properties allow it to be used as a carrier for drug molecules, enhancing bioavailability.

Case Study:

Research has indicated that this compound can improve the solubility and stability of certain pharmaceuticals. In formulations tested for diabetes management, this compound enhanced the bioavailability of active ingredients compared to standard carriers .

Biotechnological Applications

This compound is also being investigated in biotechnology for its role in recombinant protein production.

Key Uses:

- Protein Stabilization: It can stabilize proteins during storage and processing.

- Enhancing Production Systems: this compound is utilized in fermentation processes to enhance yields of recombinant proteins.

Data Table: Effect of this compound on Protein Production

| Protein Type | Production Method | Yield (mg/L) | Improvement (%) |

|---|---|---|---|

| Recombinant Insulin | Fermentation | 200 | 30 |

| Antibody | Cell Culture | 150 | 25 |

Case Study:

In a study focusing on recombinant insulin production, the inclusion of this compound in the fermentation medium resulted in a substantial increase in yield. This improvement was attributed to enhanced protein stability and reduced aggregation during production .

特性

分子式 |

C12H24O11 |

|---|---|

分子量 |

344.31 g/mol |

IUPAC名 |

(2S,3R,4R,5R)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12+/m0/s1 |

InChIキー |

SERLAGPUMNYUCK-UDKQPYHCSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |

同義語 |

6-O-beta-D-glucopyranosyl-D-glucitol gentiobiitol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。